1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

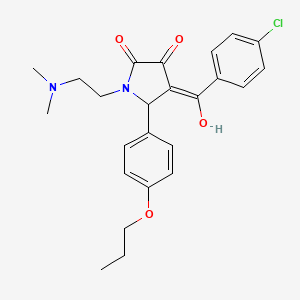

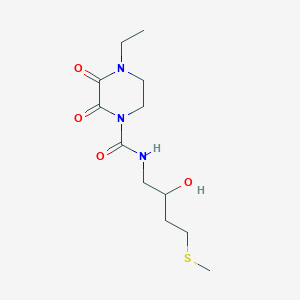

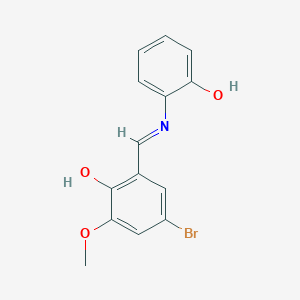

The compound “1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene” is a benzene derivative with various substituents. It has a 1,3-dinitropropan-2-yl group attached to the benzene ring, which suggests that it might have interesting chemical properties due to the presence of nitro groups. The compound also has an ethyl group and two methoxy groups attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached. The presence of the nitro groups could potentially result in interesting electronic effects .Chemical Reactions Analysis

The nitro groups in the 1,3-dinitropropan-2-yl group could potentially make this compound reactive. Nitro groups are electron-withdrawing, which means they can stabilize negative charge in the molecule and can be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound might have moderate polarity due to the presence of the nitro and methoxy groups. The exact physical and chemical properties would depend on factors like its exact molecular structure and the conditions under consideration .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Dialkoxybenzenes Derivatives : A study by Besset and Morin (2009) discusses the synthesis of 3,6-dimethoxybenzene-1,2-diamine from a dinitro derivative of 1,4-dimethoxybenzene, indicating the potential for creating complex molecules from simpler dialkoxybenzene derivatives through processes such as hydrogenation and further functionalization. This suggests that 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene could serve as a precursor or intermediate in the synthesis of complex organic molecules (Besset & Morin, 2009).

Electrochemical Properties and Applications : Research on dialkoxybenzene derivatives, like the study by Jingjing Zhang et al. (2017), highlights their use as catholytes in non-aqueous redox flow batteries. These compounds exhibit high open-circuit potentials and electrochemical reversibility, suggesting that related compounds could find applications in energy storage technologies (Jingjing Zhang et al., 2017).

Chemical Stability and Reactivity

Regioselectivity in Nitration : The work of Kevin E. Shopsowitz et al. (2011) on the regioselective nitration of dialkoxybenzenes could inform synthetic strategies for similar compounds. Understanding how regioselectivity can be controlled in nitration reactions may aid in the targeted synthesis of nitro-substituted derivatives of 1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene (Shopsowitz et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O6/c1-4-10-11(5-6-12(20-2)13(10)21-3)9(7-14(16)17)8-15(18)19/h5-6,9H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGAXRBJJSIOFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1OC)OC)C(C[N+](=O)[O-])C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dinitropropan-2-yl)-2-ethyl-3,4-dimethoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,1,3-Benzothiadiazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2872264.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)

![5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2872278.png)